molecular formula C7H7N5O2 B127996 (6-Amino-9H-purin-9-yl)acetic acid CAS No. 20128-29-4

(6-Amino-9H-purin-9-yl)acetic acid

Cat. No. B127996
CAS RN: 20128-29-4
M. Wt: 193.16 g/mol
InChI Key: HHVNWGFYTKKIJO-UHFFFAOYSA-N
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Description

(6-Amino-9H-purin-9-yl)acetic acid, or 6-Aminopurine (6AP), is an organic compound with a molecular formula of C5H7N5O2. It is a purine derivative and is used in a variety of scientific applications, including as a fluorescent probe and a biochemical reagent. 6AP is a valuable tool for researchers in a variety of fields, including biochemistry, molecular biology, and pharmacology.

Scientific Research Applications

Synthesis of Acyclic Nucleoside and Nucleotide Analogs

The compound (6-Amino-9H-purin-9-yl)acetic acid plays a role in the synthesis of acyclic nucleoside and nucleotide analogs. These analogs are synthesized through reactions involving 8-bromoadenine derivatives and sodium acetate in acetic acid (Janeba, Holý, & Masojídková, 2000).

Crystal Engineering with Modified Purine Ligands

This compound is used in the design, synthesis, and structure elucidation of modified purine ligands. These ligands interact with certain d10 transition metal ions to form complex structures, such as polymeric structures and discrete dimers (Mohapatra & Verma, 2016).

Synthesis of (Purin-6-yl)alanines

The compound is involved in the synthesis of (Purin-6-yl)alanines, a new class of amino acid-nucleobase conjugates. This is achieved through palladium-catalyzed cross-coupling reactions (Čapek, Pohl, & Hocek, 2004).

Syntheses of Peptide Nucleic Acid Purine Monomers

This compound is integral in the synthesis of peptide nucleic acids (PNAs), which are important as therapeutic agents and molecular tools for diagnosis and detection of genetic diseases. Optimization of the synthesis of such PNA monomers has been a significant area of research (Abdelbaky et al., 2019).

Synthesis of Novel 2-Amino-6,8-Dithioxopurine Derivatives

The compound is also used in the synthesis of novel 2-amino-9-alkoxyalkylpurine derivatives. These derivatives are synthesized through thionation and alkylation processes (Ikaunieks, Belyakov, & Madre, 2006).

Development of N2-Cbz-Protected Guaninyl Synthon for PNA Synthesis

An efficient, high yielding synthetic route to N2-Cbz-guanin-9-yl acetic acid, avoiding the use of triphosgene, has been developed. This is important for the preparation of guanin-9-yl PNA monomer synthons (Heuer-Jungemann et al., 2013).

Synthesis and Immunobiological Activity of Base Substituted 2-Amino-3-(Purin-9-yl)propanoic Acid Derivatives

The compound is used to synthesize 2-Amino-3-(purin-9-yl)propanoic acids with various substitutions, which were tested for their immunostimulatory and immunomodulatory potency (Doláková et al., 2005).

One-Step Synthesis of 2-(Purin-6-yl)acetoacetic Acid Ethyl Esters

A novel approach for the synthesis of purines with functionalized carbon substituents in position 6, including 2-(purin-6-yl)acetoacetic acid ethyl esters and (purin-6-yl)acetates, was developed using this compound (Qu et al., 2009).

properties

IUPAC Name

2-(6-aminopurin-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c8-6-5-7(10-2-9-6)12(3-11-5)1-4(13)14/h2-3H,1H2,(H,13,14)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVNWGFYTKKIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470022
Record name (6-Amino-9H-purin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20128-29-4
Record name (6-Amino-9H-purin-9-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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